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Compound of Interest

Compound Name: N-Nitroso-N-methylurethane

Cat. No.: B032213

This guide provides a comprehensive overview of the toxicological data for N-Nitroso-N-
methylurethane (NMUT). As researchers, scientists, and drug development professionals, our
commitment to precision is paramount. In compiling this document, it became evident that while
N-Nitroso-N-methylurethane is a recognized potent carcinogen, the vast body of detailed,
guantitative, and mechanistic research in the public domain has been conducted on its close
structural analog, N-Nitroso-N-methylurea (NMU).

Both NMUT and NMU are direct-acting SN1-type methylating agents that do not require
metabolic activation to exert their genotoxic effects. They both ultimately generate the same
reactive intermediate, the methyldiazonium ion, which is responsible for DNA alkylation.[1] Due
to this shared mechanism and its extensive use in establishing key principles of chemical
carcinogenesis, NMU serves as the primary reference compound in toxicological literature.

Therefore, to provide the in-depth, field-proven insights required, this guide will present data
specific to N-Nitroso-N-methylurethane wherever available. For sections requiring detailed
experimental protocols and extensive quantitative data, we will draw upon the robust and
comprehensive dataset for N-Nitroso-N-methylurea, clearly identifying it as the analogue. This
approach ensures scientific integrity while delivering the practical, in-depth understanding
necessary for professionals in the field.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the bedrock of toxicological
assessment. Both NMUT and NMU are characterized by the N-nitroso group, which imparts
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significant chemical reactivity.

N-Nitroso-N- N-Nitroso-N-methylurea
Property
methylurethane (NMUT) (NMU)
CAS Number 615-53-2[2] 684-93-5[3]
Molecular Formula CaHsN20s3[2] C2HsN302[3]
Molecular Weight 132.12 g/mol [2] 103.08 g/mol [3]
Appearance Yellow to pink liquid or solid[2] Pale yellow crystalline solid[4]
Unstable; sensitive to light and  Sensitive to humidity and light.
. heat. Decomposes in aqueous  Decomposes in water, with
Stability

solutions, with stability being

pH-dependent.[2]

alkaline hydrolysis producing

diazomethane.[5]

Primary Hazard

Potent carcinogen, mutagen,

and alkylating agent.[2]

Potent carcinogen, mutagen,

and teratogen.[3][4]

Mechanism of Action: The Path to Genotoxicity

The toxicity of N-Nitroso-N-methylurethane is a direct consequence of its ability to alkylate

nucleophilic sites within the cell, most critically on DNA. This process does not require

enzymatic activation, a key feature of direct-acting carcinogens.

Causality of Experimental Choice: The study of direct-acting alkylating agents like NMUT and

NMU is foundational to carcinogenesis research because their mode of action is clear and

guantifiable. Unlike compounds requiring complex metabolic activation, their effects can be

directly correlated to exposure and the subsequent chemical reactions with cellular

macromolecules. This allows for the precise study of DNA adduct formation, repair, and the

resulting mutations that initiate cancer.

Spontaneous Decomposition and Formation of the
Ultimate Carcinogen

Under physiological conditions (aqueous environment, neutral pH), NMUT undergoes

spontaneous decomposition. The process involves the formation of a highly reactive
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methyldiazonium ion (CHsN2z%). This cation is a powerful electrophile and is considered the
"ultimate carcinogen" responsible for transferring a methyl group to cellular nucleophiles. The
analogous decomposition of NMU also yields this same reactive species.
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Caption: Decomposition of NMUT and NMU to the methyldiazonium ion.

DNA Adduct Formation: The Molecular Lesion

The methyldiazonium ion alkylates DNA at several positions, but the most critical lesions from a
mutagenic and carcinogenic standpoint are formed at oxygen atoms of the DNA bases.[6]

e O°f-methylguanine (O®-MeG): This is the most significant pro-mutagenic lesion. During DNA
replication, O%-MeG preferentially mispairs with thymine instead of cytosine. If not repaired
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before cell division, this leads to a permanent G:C — A:T transition mutation in the next
generation of cells.[3][7] The persistence of O%-MeG in the DNA of a specific tissue is often
correlated with the organotropic (organ-specific) carcinogenic effect of the compound.[8]

o O*methylthymine (O*-MeT): This lesion can also cause mispairing, leading to TA - C:G
transitions.

e N’-methylguanine (N’-MeG) and N3-methyladenine (N3-MeA): These are the most abundant
adducts formed.[9] While less directly mutagenic than O-alkylated adducts, they can
destabilize the glycosidic bond, leading to depurination and the formation of apurinic (AP)
sites. These AP sites are non-instructional and can lead to mutations during error-prone
repair.

Cellular Response: DNA Repair Pathways

The cell is not a passive target. A sophisticated network of DNA repair pathways exists to
counteract the damage inflicted by alkylating agents. The efficiency and fidelity of these
pathways determine whether a cell survives, undergoes apoptosis, or acquires a permanent
mutation.

e O°f-Methylguanine-DNA Methyltransferase (MGMT): This is a "suicide" enzyme that provides
the primary defense against O®-MeG lesions. MGMT directly transfers the methyl group from
the O° position of guanine to one of its own cysteine residues.[10][11] This action restores
the guanine base in a single, error-free step. However, the MGMT protein is consumed in the
reaction and must be resynthesized. Tissues with low intrinsic MGMT activity or where the
MGMT pool has been depleted by high exposure are at a much greater risk of mutation.[10]

o Base Excision Repair (BER): This pathway is responsible for removing N-alkylated adducts
like N’-MeG and N3-MeA. A specific DNA glycosylase (e.g., AAG) recognizes and excises
the damaged base, creating an AP site. This site is then processed by other enzymes (AP
endonuclease, DNA polymerase, DNA ligase) to restore the correct DNA sequence.[6][9]
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Caption: DNA damage and repair pathways following exposure to NMUT.

Carcinogenicity

N-Nitroso-N-methylurethane is classified as a Group 2B carcinogen by the International
Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[12]
This classification is based on sufficient evidence of carcinogenicity in experimental animals.
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The closely related NMU is classified as Group 2A, probably carcinogenic to humans, reflecting

the extensive evidence of its carcinogenicity in at least 10 animal species, including monkeys.

[7][13] It is a multi-potent carcinogen, inducing tumors in a wide variety of organs depending on

the species, dose, and route of administration.[7][12]

Summary of Carcinogenicity Data (from NMU Studies)

The following table summarizes representative findings from animal bioassays using NMU,

which demonstrate its potent and broad-spectrum carcinogenic activity.

Species/Str

Target

Tumor

. Route Dose . Reference
ain Organs Incidence
50 mg/kg (at 73%
Sprague- Mammary
Intravenous 50 days of (Mammary [3]
Dawley Rat Gland ]
age) Carcinomas)
50 mg/kg (at 89%
Mammary
BUF/N Rat Intravenous 50 days of Gland (Mammary [3]
an
age) Carcinomas)
53%
Syrian ) (Forestomach
Intraperitonea 30 mg/kg Forestomach, ]
Golden ) ) Papillomas), [81[12]
I (single dose) Liver ]
Hamster 17% (Liver
Tumors)
Significant
100 mg/kg ) )
_ _ induction of
Wistar Rat Intragastric (3x/week for Stomach ) [7]
gastric
16 weeks)
tumors
Skin (Dose not ] Malignant
Mouse o - Skin ) [12]
Application specified) Skin Tumors

Genotoxicity and Mutagenicity

NMUT and NMU are potent mutagens, a direct result of their ability to form pro-mutagenic DNA

adducts. Their genotoxic potential has been confirmed in a wide range of in vitro and in vivo
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assays.

[ .

Assay Type

System

Result

Key Findings Reference

Ames Test
(Bacterial
Reverse

Mutation)

Salmonella

typhimurium

Positive

Induces

mutations,

particularly base-

pair substitutions  [14][15]
consistent with

G:C - AT

transitions.

COMET Assay
(Single Cell Gel

Electrophoresis)

CHOK1 Cells

Positive

Induces DNA
strand breaks.
Melatonin
showed a slight
. : [16]
anticlastogenic
(break-
preventing)

effect.

Micronucleus
Test

In vivo (Mice)

Positive

Indicates

clastogenic
(chromosome

breaking) or [17]
aneugenic
(chromosome

loss) effects.

Mutagenesis

Assay

Human
Fibroblasts

Weakly

Mutagenic

NMU was a

weak mutagen
compared to N-

ethyl-N-

nitrosourea [18]
(NEU), attributed

to efficient repair

of O%-MeG in

human cells.
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Acute and Chronic Toxicity
Acute Toxicity

Acute exposure to N-nitroso compounds can cause immediate health effects. In humans, acute
exposure to NMU is known to cause dermatitis.[13] High exposure may lead to systemic
effects.[4][5]

Animal Data (NMU):
e LDso (Syrian Hamster, i.p.): 110 mg/kg body weight.[12]
e Acute Symptoms: Nausea, vomiting, diarrhea, leukopenia (decrease in white blood cells).[5]

o Pathology: Extensive liver cell necrosis, kidney necrosis, and hemorrhagic lesions of the
intestine.[12]

Chronic Toxicity

The primary endpoint of chronic toxicity for N-Nitroso-N-methylurethane is its carcinogenicity,
as detailed in Section 3.0. Long-term, low-dose exposure is associated with an increased risk
of tumor development in susceptible organs. There is no established safe level of exposure to a
carcinogen.[4]

Experimental Protocols: Self-Validating
Methodologies

The following protocols are based on established methodologies for N-Nitroso-N-methylurea
(NMU) and represent the standard for assessing the toxicity of direct-acting methylating agents.

Trustworthiness through Self-Validation: Each protocol includes inherent controls. The use of
vehicle controls establishes the baseline response, while positive controls (where applicable)
validate the sensitivity of the experimental system. Dose-response evaluations are critical; a
clear relationship between increasing dose and increasing toxicological effect provides strong
evidence of causality.
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Protocol: Carcinogenicity Bioassay in Rats (Mammary
Gland Model)

This protocol is a widely used and reliable model for studying chemically induced breast
cancer.

Workflow Diagram

Acclimatize Pvepave NMU Solutio Administer Single Monitor Animals Weekly:
Female Sprague-Dawley Rats (e.g., in acidified salin ) (eg., 0 mg/kg)
(35-40 days old) ct from light at 50 days of age

Click to download full resolution via product page
Caption: Workflow for an NMU-induced mammary carcinogenesis study.
Step-by-Step Methodology:

e Animal Model: Use female Sprague-Dawley rats, 35-40 days of age. Acclimatize for at least
one week.

o Compound Preparation: Prepare NMU at a concentration of 10 mg/mL in 0.9% NacCl,
acidified to pH 4.0-5.0 with acetic acid. Prepare fresh and protect from light, as NMU is
unstable.

o Administration: At 50 days of age, administer a single intraperitoneal (i.p.) or intravenous
(i.v.) injection of NMU at a dose of 50 mg/kg body weight. A control group should receive a
vehicle-only injection.

o Monitoring: Palpate animals for the appearance of mammary tumors weekly. Record the date
of appearance and location of each tumor. Monitor animal health and body weight
throughout the study.

e Termination: Euthanize animals when tumors reach a predetermined size (e.g., 1-2 cmin
diameter) or at the end of the study period (e.g., 20-25 weeks).
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» Necropsy and Analysis: At necropsy, dissect all mammary tumors. Record the number,
location, weight, and dimensions of each tumor. Fix tumors in 10% neutral buffered formalin
for histopathological analysis to confirm malignancy.

e Endpoints: The primary endpoints are tumor incidence (% of animals with tumors), tumor
multiplicity (average number of tumors per animal), and latency (time to first tumor).

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This in vitro test is a standard screen for mutagenicity.
Step-by-Step Methodology:

o Bacterial Strains: Use Salmonella typhimurium strains TA100 and TA1535, which are
sensitive to base-pair substitution mutagens.

» Metabolic Activation: As NMUT is a direct-acting agent, the test is typically run without an
exogenous metabolic activation system (S9 mix). However, running a parallel experiment
with S9 can confirm that metabolic processes do not deactivate the compound. For many
nitrosamines, hamster liver S9 is more effective than rat liver S9.[15][19]

e Pre-incubation Method: a. In a test tube, combine 0.1 mL of an overnight bacterial culture,
0.5 mL of phosphate buffer (or S9 mix), and 0.05 mL of the test compound solution (NMUT
dissolved in a suitable solvent like DMSO). b. Incubate the mixture at 37°C for 20-30 minutes
with shaking.[20]

e Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for
initial cell divisions) to the tube, vortex gently, and pour the contents onto a minimal glucose
agar plate.

 Incubation: Incubate the plates at 37°C for 48-72 hours.

e Scoring: Count the number of revertant colonies (his+) on each plate. A positive result is
defined as a dose-dependent increase in the number of revertant colonies compared to the
solvent control, typically a two-fold or greater increase.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)
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This assay provides a sensitive measure of DNA strand breaks in individual cells.
Step-by-Step Methodology:

o Cell Culture and Treatment: Culture a suitable cell line (e.g., CHOK1, A549) to approximately
80-90% confluency. Expose the cells to various concentrations of NMUT (and a vehicle
control) for a short duration (e.g., 2-4 hours).

o Cell Embedding: Harvest the cells via trypsinization, wash with PBS, and resuspend at a
concentration of ~1x10° cells/mL. Mix a small volume of the cell suspension with low melting
point agarose and pipette onto a specially coated microscope slide (CometSlide™). Allow to
solidify.

o Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and
detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes
and histones, leaving behind the DNA as a "nucleoid".[21]

o Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH
alkaline buffer (pH > 13) for 20-40 minutes. This unwinds the DNA and expresses alkali-labile
sites as strand breaks.

o Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes. Broken DNA fragments,
being negatively charged, will migrate from the nucleoid towards the anode, forming the
"comet tail".

» Neutralization and Staining: Gently wash the slides with a neutralization buffer, then stain the
DNA with a fluorescent dye (e.g., SYBR Gold, propidium iodide).

 Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture
images and analyze them using specialized software. The extent of DNA damage is
guantified by measuring parameters such as tail length, % DNA in the tail, and tail moment
(tail length x % DNA in tail).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.neb.com/en/protocols/comet-assay-modified-for-detection-of-oxidized-bases-using-the-repair-endonucleases-fpg-hoggi-and-endonuclease-iii-nth
https://www.benchchem.com/product/b032213#n-nitroso-n-methylurethane-toxicological-data
https://www.benchchem.com/product/b032213#n-nitroso-n-methylurethane-toxicological-data
https://www.benchchem.com/product/b032213#n-nitroso-n-methylurethane-toxicological-data
https://www.benchchem.com/product/b032213#n-nitroso-n-methylurethane-toxicological-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b032213?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

